

# Imidazo[1,2-b]pyridazine: A Privileged Scaffold for Modern Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Imidazo[1,2-b]pyridazine*

Cat. No.: B131497

[Get Quote](#)

## Abstract

The **imidazo[1,2-b]pyridazine** nucleus is a nitrogen-rich fused heterocyclic system that has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its role as a bioisostere of purines, have made it a versatile framework for designing potent and selective modulators of various biological targets. The clinical success of the multi-kinase inhibitor Ponatinib has catalyzed a significant wave of research, solidifying the scaffold's importance.<sup>[1][2]</sup> This guide provides an in-depth analysis of the **imidazo[1,2-b]pyridazine** core, detailing its fundamental properties, synthetic strategies, diverse therapeutic applications, and the nuanced structure-activity relationships that govern its biological activity. It is intended to serve as a technical resource for researchers and drug development professionals engaged in the quest for novel therapeutics.

## Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, a privileged scaffold is a molecular framework that demonstrates the ability to bind to multiple, often unrelated, biological targets through strategic modification of its substituents. The **imidazo[1,2-b]pyridazine** core is a quintessential example of such a scaffold. This bicyclic aromatic system, composed of a fused imidazole and pyridazine ring, offers a rigid and planar structure with strategically positioned nitrogen atoms that can serve as crucial hydrogen bond acceptors and donors.

Its versatility is underscored by the breadth of its demonstrated biological activities, which span oncology, neuroscience, and infectious diseases.<sup>[2]</sup> The most prominent validation of its

therapeutic potential is the FDA-approved drug Ponatinib (Iclusig®), a potent pan-BCR-ABL inhibitor designed to overcome the challenging T315I gatekeeper mutation in chronic myeloid leukemia (CML).<sup>[3]</sup> The success of Ponatinib has illuminated the path for developing a new generation of drugs built upon this remarkable heterocyclic core.

## Core Physicochemical and Structural Attributes

The utility of the **imidazo[1,2-b]pyridazine** scaffold stems from a combination of its steric and electronic features. As a bioisosteric analogue of purine, it can effectively mimic the endogenous ligands of many enzymes, particularly ATP in the context of protein kinases. The nitrogen atoms at positions 1, 5, and 7 are key to its function, influencing the molecule's polarity, solubility, and, most importantly, its ability to form critical hydrogen bonds within target binding sites. The aromatic nature of the fused ring system provides a rigid conformation, which is entropically favorable for binding and serves as a stable anchor for appending various functional groups.

| Property          | Value / Description                                            | Source    |
|-------------------|----------------------------------------------------------------|-----------|
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> N <sub>3</sub>                   | [PubChem] |
| Molecular Weight  | 119.12 g/mol                                                   | [PubChem] |
| Nature            | Fused bicyclic aromatic heterocycle; Bioisostere of purine.    | [3]       |
| Key Features      | Rigid, planar structure with multiple hydrogen bond acceptors. | [4]       |
| Solubility        | Generally soluble in organic solvents like DMF and DMSO.       | [Generic] |

## Synthetic Strategies: From Core Construction to Diversification

The chemical tractability of the **imidazo[1,2-b]pyridazine** scaffold is a primary reason for its widespread use. Both the initial construction of the core and its subsequent functionalization

are well-established, allowing for the creation of large and diverse chemical libraries.

## Foundational Synthesis of the **Imidazo[1,2-b]pyridazine** Core

The most classical and reliable method for constructing the **imidazo[1,2-b]pyridazine** ring system is through the cyclocondensation of a 3-aminopyridazine derivative with an  $\alpha$ -halocarbonyl compound. The causality behind this choice is the high nucleophilicity of the endocyclic pyridazine nitrogen, which initiates the cyclization cascade. Using a halogenated aminopyridazine, such as 3-amino-6-chloropyridazine, is particularly advantageous as the chlorine atom provides a reactive handle for subsequent diversification.<sup>[5]</sup>

- Step 1: Starting Materials & Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in an appropriate solvent (e.g., ethanol), add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).
- Step 2: Cyclization: Heat the reaction mixture to reflux (approx. 90°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).  
Rationale: The elevated temperature provides the necessary activation energy for both the initial imine formation and the subsequent intramolecular nucleophilic attack to close the imidazole ring.
- Step 3: Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. If necessary, distill off the water and ethanol to yield the crude solid.
- Step 4: Purification: The crude product can be purified by stirring with a minimal amount of a solvent in which it is poorly soluble (e.g., ethanol or diethyl ether) to wash away impurities, followed by filtration to afford the pure 6-chloro**imidazo[1,2-b]pyridazine** as a solid.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 6-chloroimidazo[1,2-b]pyridazine.

## Modern Functionalization via Cross-Coupling Chemistry

The true power of this scaffold is realized through its functionalization. The chlorine atom at the C6 position is a versatile starting point for various metal-catalyzed cross-coupling reactions.<sup>[6]</sup> Additionally, the C3 position can be halogenated and subsequently used as another anchor point for diversification. This allows for the systematic and independent modification of multiple

sites on the scaffold, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.<sup>[7]</sup>

- Suzuki Coupling: To introduce aryl or heteroaryl groups.
- Sonogashira Coupling: To install alkynyl linkers, a key feature in Ponatinib's design.<sup>[8]</sup>
- Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
- Buchwald-Hartwig Amination: To introduce substituted amine functionalities.



[Click to download full resolution via product page](#)

Caption: Key functionalization hotspots on the **imidazo[1,2-b]pyridazine** scaffold.

## Therapeutic Applications and Mechanistic Insights

The scaffold's privileged nature is evident in the diversity of its biological targets.

### Oncology: A Dominant Arena for Kinase Inhibition

The **imidazo[1,2-b]pyridazine** core is a highly effective kinase hinge-binder. The N1 and N2 atoms of the imidazole ring can form canonical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

- Case Study 1: Ponatinib (AP24534) The development of Ponatinib is a landmark achievement in structure-based drug design.[9] The primary challenge was the T315I mutation in BCR-ABL, where the threonine "gatekeeper" residue is replaced by a bulkier isoleucine, sterically blocking access for existing inhibitors. The design of Ponatinib ingeniously incorporated the **imidazo[1,2-b]pyridazine** scaffold as the hinge-binder and utilized a C3-alkynyl linker.[8] This rigid linker successfully "skirts" the bulky isoleucine residue, allowing the rest of the molecule to access deeper pockets of the active site and potently inhibit the mutant kinase.[8]
- Case Study 2: Next-Generation Kinase Inhibitors Following Ponatinib, the scaffold has been successfully applied to inhibit other therapeutically relevant kinases. Derivatives have shown potent, nanomolar activity against ALK, TRK, and RET kinases, often being designed to overcome resistance mutations that arise from first-generation therapies.[4][10][11]
- Anomalous Binding Mode: PIM Kinases Interestingly, while it is a classic hinge-binder for many kinases, structural studies revealed that **imidazo[1,2-b]pyridazine** derivatives inhibit PIM kinases via an unusual mechanism.[12] Instead of interacting with the hinge, they bind to the opposite side of the ATP pocket, engaging the conserved lysine (Lys67) and the  $\alpha$ C helix. This atypical binding mode is responsible for their high selectivity for PIM kinases and demonstrates the scaffold's conformational adaptability.[12]



[Click to download full resolution via product page](#)

Caption: Simplified diagram of the scaffold as a kinase hinge-binder.

Table: Selected **Imidazo[1,2-b]pyridazine**-Based Kinase Inhibitors

| Compound      | Target Kinase(s)                | Potency (IC <sub>50</sub> )      | Reference |
|---------------|---------------------------------|----------------------------------|-----------|
| Ponatinib     | Pan-BCR-ABL (incl. T315I)       | 0.37 nM (native), 2.0 nM (T315I) | [8]       |
| Compound O-10 | ALK (WT, G1202R, L1196M/G1202R) | 2.6 nM, 6.4 nM, 23 nM            | [10]      |
| Compound 15m  | TRK (WT, G595R, G667C)          | 0.08 nM, 2.14 nM, 0.68 nM        | [11]      |
| K00135        | PIM1                            | Low nanomolar                    | [12]      |

## Neuroscience: Imaging Agents for Alzheimer's Disease

The scaffold has been explored for applications beyond oncology. A series of derivatives were synthesized and evaluated as potential Positron Emission Tomography (PET) radiotracers for imaging  $\beta$ -amyloid (A $\beta$ ) plaques, a hallmark of Alzheimer's disease.<sup>[5]</sup> Structure-activity relationship (SAR) studies revealed that a 2-(4'-Dimethylaminophenyl) moiety was crucial for high binding affinity.<sup>[5]</sup>

Table: A $\beta$  Plaque Binding Affinity of **Imidazo[1,2-b]pyridazine** Derivatives<sup>[5]</sup>

| Compound    | Substitution (at C6) | Binding Affinity (K <sub>i</sub> , nM) |
|-------------|----------------------|----------------------------------------|
| Compound 4  | -SMe (methylthio)    | 11.0                                   |
| Compound 2c | -Cl                  | 49.3                                   |
| Compound 3  | -OMe (methoxy)       | 39.0                                   |

These results indicate that modifications at the C6 position are well-tolerated and can be used to fine-tune the pharmacokinetic properties required for a successful brain imaging agent.<sup>[5]</sup>

## Anti-Infective Properties

The **imidazo[1,2-b]pyridazine** framework has been the basis for compounds with a wide spectrum of anti-infective activities. Research has documented its potential as an antibacterial, antiviral, and antiparasitic agent, making it a scaffold of significant interest for tackling infectious diseases.[\[1\]](#)[\[2\]](#)

## Conclusion and Future Perspectives

The **imidazo[1,2-b]pyridazine** scaffold has unequivocally proven its merit in drug discovery. Its synthetic accessibility, rigid conformation, and versatile electronic properties make it an ideal starting point for lead optimization. Its success as a kinase hinge-binder is well-established, but emerging research continues to uncover novel applications and unique binding modes.

The future for this privileged core is bright. Areas of active exploration include the development of next-generation covalent inhibitors, the synthesis of macrocyclic derivatives to tackle difficult targets, and its application against novel target classes.[\[10\]](#) As our understanding of disease biology deepens, the **imidazo[1,2-b]pyridazine** scaffold will undoubtedly remain a vital tool in the arsenal of medicinal chemists, enabling the creation of innovative medicines for years to come.

## References

- Garrido, A., et al. (2021). **Imidazo[1,2-b]pyridazine** as privileged scaffold in medicinal chemistry: An extensive review. *European Journal of Medicinal Chemistry*, 226, 113867. [\[Link\]](#)
- Pogacic, V., et al. (2007). Structural Analysis Identifies **Imidazo[1,2-b]Pyridazines** as PIM Kinase Inhibitors with In vitro Antileukemic Activity. *Cancer Research*, 67(14), 6916-6924. [\[Link\]](#)
- CN104557672A. (2015). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
- Bousfiha, A., et al. (2021). **Imidazo[1,2-b]pyridazine** as privileged scaffold in medicinal chemistry: An extensive review.
- Dar'in, D., et al. (2021). The pharmacologically active imidazo[1,2-b]pyridazine derivatives.
- Fengchen, C. (n.d.).
- Moslin, R., et al. (2017). Identification of **Imidazo[1,2-b]pyridazine** Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. *ACS Medicinal Chemistry Letters*, 8(1), 116-120. [\[Link\]](#)

- Kim, H., et al. (2024). Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase. *ACS Medicinal Chemistry Letters*, 15(9), 1211-1218. [\[Link\]](#)
- Discovery of **imidazo[1,2-b]pyridazine** derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. (2023).
- Discovery of **imidazo[1,2-b]pyridazine** macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. (2023).
- Dar'in, D., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. *ChemistrySelect*, 6(34), 8985-9011. [\[Link\]](#)
- Gundu, C., et al. (2022). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. [\[Link\]](#)
- Legigan, T., et al. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]**imidazo[1,2-b]pyridazine**. MDPI. [\[Link\]](#)
- Huang, W. S., et al. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. *Journal of Medicinal Chemistry*, 53(12), 4701-4719. [\[Link\]](#)
- Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of **Imidazo[1,2-b]pyridazines** as Ligands for  $\beta$ -Amyloid Plaques.
- Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. (2024). PMC. [\[Link\]](#)
- Aso, K., et al. (2010). Discovery of **imidazo[1,2-b]pyridazine** derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. *Bioorganic & Medicinal Chemistry Letters*, 20(17), 5113-5118. [\[Link\]](#)
- Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. (2024). RSC Publishing. [\[Link\]](#)
- de Oliveira, G. A. P., et al. (2024). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. *Pharmaceuticals*, 17(5), 614. [\[Link\]](#)
- Wang, X., et al. (2023). Discovery of **imidazo[1,2-b]pyridazine** derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. *Bioorganic Chemistry*, 140, 106801. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review  
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for  $\beta$ -Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinfo.com [nbinfo.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Imidazo[1,2-b]pyridazine: A Privileged Scaffold for Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131497#imidazo-1-2-b-pyridazine-as-a-privileged-scaffold-in-drug-discovery>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)